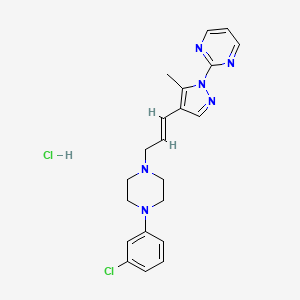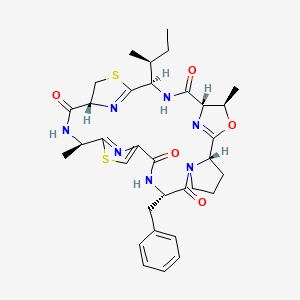
Pseudopterosin G-J aglycone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudopterosin G-J aglycone is a diterpenoid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Enantiospecific Synthesis : Pseudopterosin G-J aglycone and its enantiomer have been synthesized enantiospecifically using an A→AB→ABC annulation strategy, starting from 2,3-dimethoxytoluene. This process involved creating three benzylic stereogenic centers and was confirmed by the X-ray structure of a tetrahydronaphthalene compound (Chow et al., 2001).
Bioactivity and Medicinal Chemistry
- Synthesis and Anti-inflammatory Activity : A series of synthetic pseudopterosin analogues were developed and tested for anti-inflammatory activity. The most active compound showed significant reduction in inflammation, demonstrating the potential of pseudopterosin analogues as anti-inflammatory drug candidates (Flachsmann et al., 2010).
- Inhibition of NF-κB Signaling in Cancer : Pseudopterosins can block cytokine release in triple-negative breast cancer and monocytic leukemia cells by inhibiting NF-κB signaling. This suggests their potential as therapeutic agents in cancer treatment (Sperlich et al., 2017).
- Neuromodulatory Properties : Pseudopterosin A has been explored for its neuromodulatory properties in the context of oxidative stress, using the fruit fly model. It was found to mitigate the effects of oxidative stress and promote functional tolerance during oxidative stress, highlighting its potential as a neuromodulatory agent (Caplan et al., 2016).
Chemical Structure and Biosynthesis
- Biosynthetic Studies : Research has focused on understanding the biosynthetic origin of pseudopterosins. Studies have identified key intermediates and enzymes involved in their biosynthesis, providing insights into the natural production of these compounds (Kerr et al., 2006).
Therapeutic Potential
- Potential in Wound Repair : A novel pseudopterosin analog has shown promise in wound repair by resisting glycoside cleavage and stimulating cell proliferation, suggesting its use in chronic wound treatment (Day & Jacobs, 2009).
- Antineoplastic Activity in Prostate Cancer : Pseudopterosin H has demonstrated anti-neoplastic activity in prostate cancer cell lines, reducing cell viability and altering intracellular reactive oxygen species. This suggests its potential application in prostate cancer therapy (Bowers et al., 2021).
Eigenschaften
Produktname |
Pseudopterosin G-J aglycone |
|---|---|
Molekularformel |
C20H28O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(4S,6S,6aR,9S)-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol |
InChI |
InChI=1S/C20H28O2/c1-10(2)8-14-9-12(4)15-7-6-11(3)16-18(15)17(14)13(5)19(21)20(16)22/h8,11-12,14-15,21-22H,6-7,9H2,1-5H3/t11-,12-,14+,15+/m0/s1 |
InChI-Schlüssel |
QYYIMVMYWAMAAS-DDHJSBNISA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@H](C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C |
Kanonische SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




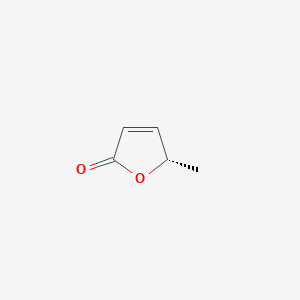
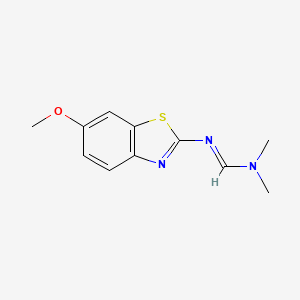
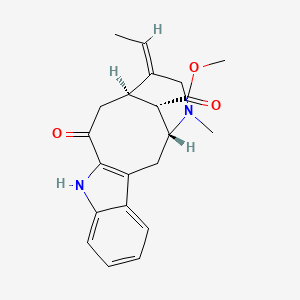

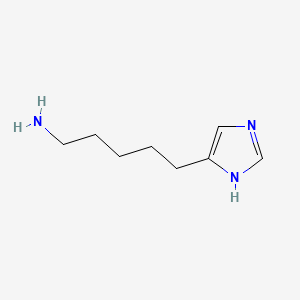

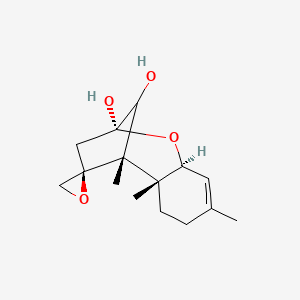
![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)
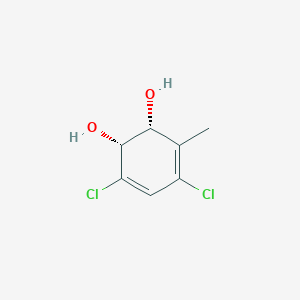
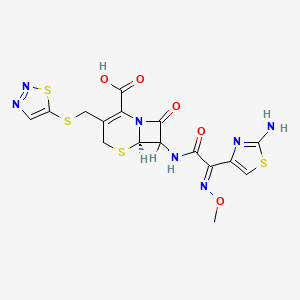
![1-benzyl-3-[(E)-1-(2-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B1244771.png)
